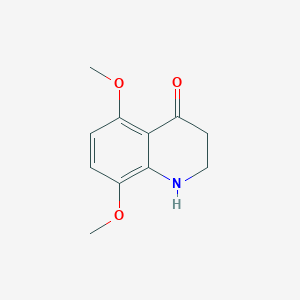

5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one

Description

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C11H13NO3/c1-14-8-3-4-9(15-2)11-10(8)7(13)5-6-12-11/h3-4,12H,5-6H2,1-2H3 |

InChI Key |

AHFSEWYRYIELOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=O)CCNC2=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Substituted Malonamides

A widely reported method involves the cyclization of N,N'-diphenyl malonamide derivatives using PPA as a cyclizing agent. For example, N-(2,5-dimethoxyphenyl)malonamide undergoes intramolecular cyclization in PPA at 140–150°C for 6 hours to yield the dihydroquinolinone core. The reaction proceeds via electrophilic aromatic substitution, with the methoxy groups directing regioselectivity to the 5- and 8-positions.

Key Data:

Adaptation for Dihydroquinoline Formation

Modifying this approach, 5-allyl-7,8-dimethoxyquinolin-2-one intermediates (e.g., 26 in) are hydrogenated using Pd/C under H₂ atmosphere to saturate the 2,3-position, yielding the dihydro derivative. This step typically achieves >90% conversion.

Electroreductive Coupling of 4-Quinolones

Intermolecular Coupling with Benzophenones

Electroreductive coupling of 1-alkoxycarbonyl-4-quinolones (e.g., 1m , 1n ) with benzophenones in the presence of trimethylsilyl chloride (TMSCl) generates 2-substituted dihydroquinolin-4-ones. The reaction occurs at the 2-position of the quinolone, followed by acid-mediated lactonization or dehydrogenation.

Example Reaction:

Key Data:

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| 1m + 2a | 15b | 48% | TMSCl, −40°C, 2 h |

| 15b → 16b | 16b | 92% | DDQ, dioxane, reflux |

Elderfield–Johnson Sequence from Eugenol

Stepwise Construction of the Quinoline Core

A 12-step synthesis starting from eugenol (14) involves:

-

Claisen rearrangement to form a substituted cyclohexenone.

-

Elderfield–Johnson cyclization to construct the dihydroquinolin-4-one ring.

Critical Intermediate:

-

N-Tosyl-5-allyl-7,8-dimethoxydihydro-1H-quinolin-4-one (26) is dehydrogenated to introduce the 4-one functionality.

Overall Yield: 14.9% from eugenol.

Skraup Synthesis with Subsequent Modifications

Traditional Skraup Cyclization

The Skraup reaction, employing 2,5-dimethoxyaniline and glycerol in sulfuric acid, generates the quinoline skeleton. Subsequent hydrogenation (H₂/Pd-C) reduces the 2,3-double bond.

Limitations: Poor regiocontrol for dimethoxy groups necessitates post-synthetic modifications.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 2 h) with K₂CO₃ in DMF accelerates cyclization of N-aryl-β-bromo-α,β-unsaturated amides , yielding dihydroquinolin-4-ones in >80% yields.

Reductive Amination of 4-Quinolones

Catalytic Hydrogenation

5,8-Dimethoxy-4-quinolone is hydrogenated over Raney Ni at 50 psi H₂ to saturate the 2,3-position. This method avoids over-reduction of the ketone.

Key Data:

| Substrate | Catalyst | Yield |

|---|---|---|

| 5,8-dimethoxy-4-quinolone | Raney Ni | 85% |

Halogenation-Reduction Sequences

Bromination Followed by Dehydrohalogenation

5,8-Dimethoxy-2-bromoquinoline undergoes Zn/HCl reduction to yield the dihydro derivative. This method is less favored due to side reactions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| PPA Cyclization | High regioselectivity | Harsh conditions | 70–85% |

| Electroreductive Coupling | Functional group tolerance | Requires specialized equipment | 40–60% |

| Elderfield–Johnson | Scalability | Multi-step synthesis | 10–15% |

| Skraup Synthesis | Cost-effective | Poor regiocontrol | 50–70% |

Chemical Reactions Analysis

Nitration Reactions

Nitration introduces nitro groups into the aromatic ring, often directed by electron-donating substituents. For example:

| Position | Product | Yield (%) | Notes |

|---|---|---|---|

| 6 | 6-Nitro-5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one | 45–60 | Major product due to methoxy directing effects |

| 7 | 7-Nitro-5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one | 15–25 | Minor product; steric hindrance may limit formation |

Cyclization and Radical Pathways

Radical-mediated cyclization has been observed in related dihydroquinolines:

-

Mechanism : Single-electron transfer generates radical intermediates, facilitating 6-exo or 6-endo cyclization (Scheme 3) . Radical scavengers like TEMPO suppress yields, confirming the radical pathway.

Example Reaction :

Condensation and Imine Formation

The ketone group participates in Schiff base formation with amines:

-

Conditions : Ethanol/water mixture with per-6-amino-β-cyclodextrin (per-6-ABCD) as a chiral base .

-

Products : Imines (106 ) undergo deprotonation and cyclization to yield 2,3-dihydro-4(1H)-quinolinones .

Key Reaction :

Oxidation:

The dihydro ring can be oxidized to a fully aromatic quinoline:

-

Reagents : KMnO₄ in acidic or basic conditions.

-

Product : 5,8-Dimethoxyquinolin-4-one (aromatized).

Reduction:

The ketone is reduced to a secondary alcohol:

-

Reagents : NaBH₄ or LiAlH₄.

-

Product : 4-Hydroxy-5,8-dimethoxy-2,3-dihydroquinoline.

Demethylation:

Methoxy groups can be cleaved under strong acids:

Halogenation:

Electrophilic halogenation occurs at activated positions:

-

Reagents : Cl₂ or Br₂ in CCl₄.

-

Product : 6-Chloro-5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one.

Cross-Coupling Reactions

Radical intermediates enable cross-coupling with aryl halides:

Critical Analysis of Reaction Pathways

-

Steric and Electronic Effects : Methoxy groups at 5 and 8 hinder electrophilic attack at adjacent positions, favoring substitution at 6 and 7 .

-

Radical Stability : The dihydroquinoline scaffold stabilizes radical intermediates, enabling cyclization and cross-coupling .

-

Catalytic Influence : Chiral hosts like per-6-ABCD enhance enantioselectivity in imine cyclizations .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The structure of 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one allows for modifications that enhance its biological activity against various cancer cell lines. For example, studies have shown that certain analogs can inhibit cell proliferation in breast and prostate cancer models by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .

Neuroprotective Effects

Another promising application is in neuroprotection. Research indicates that quinoline derivatives can mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic roles in conditions like Alzheimer's disease and Parkinson's disease .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to improve pharmacological properties. A notable method includes the use of one-pot reactions that streamline the synthesis process while maintaining high yields .

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| One-pot reaction | 85–97 | Efficient with minimal steps |

| Multi-step synthesis | Variable | Allows for diverse modifications |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal assessed the anticancer potential of this compound against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline (458)

- Structure: Fused cyclopentane ring at the 2,3-positions of the quinolinone core.

- Synthesis: Photolysis of 2-(2,5-dimethoxybenzylidene)cyclopentanone oxime O-acetate .

7,8-Dimethoxy-2,2,6-trimethyl-pyrano quinolin-5-one

- Structure: Pyran ring fused to the quinolinone system with additional methyl groups.

- Key Differences : The pyran ring increases molecular rigidity and lipophilicity, which may enhance membrane permeability in biological systems .

1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthraquinone

- Structure: Anthraquinone backbone with hydroxyl, methoxy, and methyl substituents.

- Key Differences: Extended conjugated system (anthraquinone vs. dihydroquinolinone) and additional methyl groups at C-2/C-3, which could influence redox properties and antimicrobial activity .

Substituent Modifications

Halogenated Derivatives

- 8-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS 38470-29-0): Bromine at C-8 increases molecular weight (MW: 242.08 g/mol) and polarizability, favoring nucleophilic substitution reactions .

Hydroxyl-Substituted Analog

- 5,8-Dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4-chromanone: Chromanone core with hydroxyl and methoxy groups. The polar hydroxyl groups increase solubility but reduce blood-brain barrier penetration compared to methoxy-substituted quinolinones .

Physicochemical and Spectral Data Comparison

Biological Activity

5,8-Dimethoxy-2,3-dihydro-1H-quinolin-4-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article summarizes its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions to yield the quinolinone structure. The general method includes:

- Starting Materials : Commonly used reagents include substituted anilines and aldehydes.

- Reaction Conditions : The reactions are often conducted in solvents like ethanol or acetic acid, with the addition of catalysts such as p-toluenesulfonic acid.

- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Bacterial Inhibition : It has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC of 50 µM against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated:

- DPPH Radical Scavenging : It effectively scavenges DPPH radicals with an IC50 value comparable to known antioxidants like Trolox .

The biological activities of this compound are attributed to several mechanisms:

- Cell Cycle Arrest : Studies indicate that it induces G1 phase arrest in cancer cells by upregulating p21 and downregulating cyclin D1 levels .

- Apoptotic Pathways : It promotes apoptosis through the activation of caspase pathways, leading to increased levels of cleaved PARP .

- Inhibition of Key Enzymes : The compound may inhibit certain kinases involved in cell proliferation and survival pathways.

Study on Anticancer Effects

A notable study evaluated the effects of this compound on MCF-7 breast cancer cells:

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.

- Findings : Significant reductions in cell viability were observed at concentrations above 10 µM, with morphological changes indicative of apoptosis noted through microscopy .

Study on Antimicrobial Effects

Another research focused on the antimicrobial potential against clinical isolates:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. For example, indium(III) chloride (20 mol%) under microwave irradiation (360 W, 5 min) was used for cyclization of precursor enones, yielding 63% of a structurally similar dihydroquinolinone . Alternative protocols involve refluxing with silica gel-supported catalysts to minimize corrosive reagents like orthophosphoric acid .

- Key Considerations : Optimize catalyst loading (e.g., 20 mol% InCl₃) and solvent systems (e.g., CH₂Cl₂/di-isopropylether for crystallization) to improve purity and scalability.

Q. How is this compound characterized structurally?

- Methodology : Use 1H/13C NMR to confirm methoxy groups (δ ~3.88 ppm for OCH₃) and dihydroquinoline backbone (δ 3.98 ppm for CH₂ in the dihydro ring) . X-ray crystallography resolves dihedral angles (e.g., 57.84° between fused quinoline and benzene rings in analogs) and intermolecular interactions like N–H⋯N hydrogen bonds .

- Data Validation : Compare spectral data with structurally related compounds (e.g., 5-Hydroxy-3,4-dihydroisoquinolin-1(1H)-one) to confirm substituent positions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported anti-topoisomerase activity of dihydroquinolinone derivatives?

- Case Study : In anthraquinone analogs (e.g., 5,8-dimethoxy-2,3-dihydro-1H-phenanthrene-4,9-dione), anti-topoisomerase activity was confirmed via inhibition of supercoiled DNA conversion to linear DNA. However, activity varies with substituent electronegativity and ring saturation .

- Methodology : Use docking simulations to compare binding affinities of methoxy vs. hydroxy groups at C5/C7. Validate with gel electrophoresis assays under standardized buffer conditions (pH 7.4, 37°C) .

Q. How do enzyme inhibition profiles of this compound derivatives compare across isoforms (e.g., CYP1B1 vs. CYP1A1)?

- Findings : Analogous 3-hydroxy-2-aryl dihydroquinolinones show selective CYP1B1 inhibition (IC₅₀ = 0.2–1.5 μM) over CYP1A1, attributed to hydrophobic interactions with the enzyme’s active site .

- Experimental Design :

- Synthesis : Introduce aryl groups at C2 via Friedel-Crafts alkylation using 2-bromo-1-arylethanones .

- Assays : Use fluorogenic substrates (e.g., ethoxyresorufin) in human liver microsomes to quantify isoform-specific activity .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Challenges : Low UV absorbance due to electron-donating methoxy groups; matrix interference from endogenous quinones.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.